N-(3-chloro-4-fluorophenyl)-4-quinazolinamine serves as a crucial building block in the synthesis of various biologically active compounds, notably acting as a key intermediate in the production of Afatinib []. It belongs to the class of quinazolines, heterocyclic compounds with a wide range of pharmacological activities. Notably, quinazoline derivatives have gained significant attention in cancer research due to their potential as anticancer agents [].
Several methods have been employed for the synthesis of N-(3-chloro-4-fluorophenyl)-4-quinazolinamine. One common approach involves a two-step reaction sequence. The initial step involves reacting 3-chloro-4-fluoroaniline with 4-chloro-7-fluoro-6-nitroquinazoline. Subsequently, the nitro group undergoes reduction, and the resulting amine is cyclized to yield N-(3-chloro-4-fluorophenyl)-4-quinazolinamine [].
The molecular structure of N-(3-chloro-4-fluorophenyl)-4-quinazolinamine comprises a quinazoline ring system substituted at the 4-position with a 3-chloro-4-fluoroaniline moiety. Structural analysis often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry [].
While the specific mechanism of action of N-(3-chloro-4-fluorophenyl)-4-quinazolinamine itself might not be extensively studied, its derivatives, particularly Afatinib, have been investigated in detail. Afatinib acts as an irreversible inhibitor of epidermal growth factor receptors (EGFRs), including ErbB1 (EGFR), ErbB2 (HER2), and ErbB4 [].
CAS No.: 53623-59-9
CAS No.: 815-91-8
CAS No.: 1515-79-3
CAS No.:
CAS No.: 20574-65-6